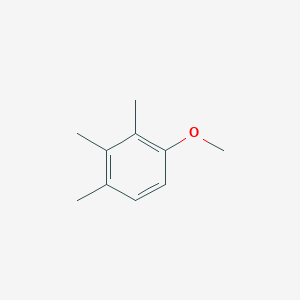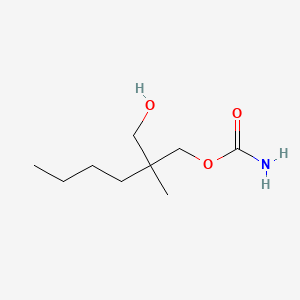![molecular formula C12H25NO3 B14701082 [2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate CAS No. 25384-32-1](/img/structure/B14701082.png)
[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate is a chemical compound that has garnered interest in various fields due to its unique structure and potential applications. This compound is characterized by the presence of a carbamate group, which is known for its versatility in chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2-methylpentanol with butan-2-yl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-(hydroxymethyl)-2-methylpentanol} + \text{butan-2-yl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-2-methylpentyl N-butan-2-ylcarbamate.
Reduction: Formation of 2-(aminomethyl)-2-methylpentyl N-butan-2-ylcarbamate.
Substitution: Formation of derivatives with different functional groups replacing the hydroxymethyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable compound for developing new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various enzymes and proteins makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structure allows it to act as a prodrug, releasing active agents in the body under specific conditions.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its unique properties contribute to the development of new materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biological pathways, making the compound useful for therapeutic and research purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate
- [2-(hydroxymethyl)-2-methylpentyl] N-ethylcarbamate
- [2-(hydroxymethyl)-2-methylpentyl] N-propylcarbamate
Uniqueness
Compared to similar compounds, [2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate has a unique combination of functional groups that confer distinct reactivity and biological activity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
25384-32-1 |
|---|---|
Formule moléculaire |
C12H25NO3 |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate |
InChI |
InChI=1S/C12H25NO3/c1-5-7-12(4,8-14)9-16-11(15)13-10(3)6-2/h10,14H,5-9H2,1-4H3,(H,13,15) |
Clé InChI |
HKTXFTWRXBMFPB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CO)COC(=O)NC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


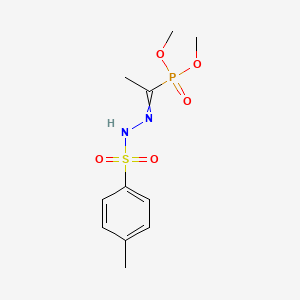
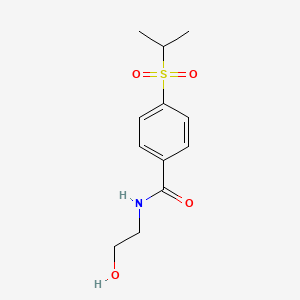
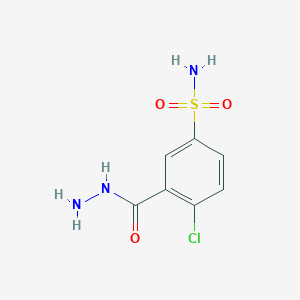
![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)
![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)
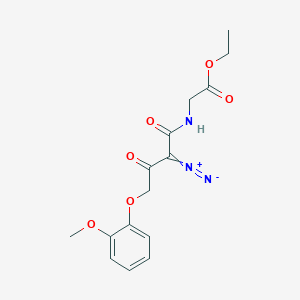


![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)
